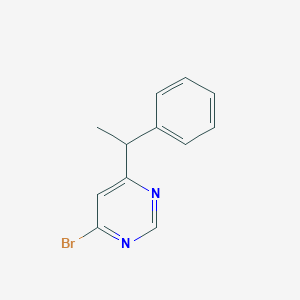

4-Bromo-6-(1-phenylethyl)pyrimidine

Description

4-Bromo-6-(1-phenylethyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position and a 1-phenylethyl substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their pharmacological and material science applications. The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.

Properties

IUPAC Name |

4-bromo-6-(1-phenylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-9(10-5-3-2-4-6-10)11-7-12(13)15-8-14-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFDLQIFJCARFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-Bromo-6-(1-phenylethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.15 g/mol. The presence of the bromine atom and the phenylethyl group contributes to its unique reactivity and biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which are crucial for cancer cell proliferation.

- Cell Cycle Modulation : The compound may influence the cell cycle, particularly affecting the G2/M phase, thus halting cell growth in certain cancer types.

- Apoptosis Induction : Studies suggest that this compound can trigger apoptosis in cancer cells by upregulating pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.042 | Significant inhibition |

| HT-29 (Colorectal) | 0.094 | Moderate inhibition |

| U-937 (Renal) | 0.141 | Lower inhibition |

These findings indicate that the compound exhibits potent activity against breast cancer cells compared to colorectal and renal cancer cells, suggesting a selective cytotoxic profile.

Enzyme Inhibition

Inhibition studies have demonstrated that this compound acts on key enzymes involved in cancer progression:

- BRD4 Inhibition : The compound showed an IC50 value of 0.029 µM against BRD4, indicating strong inhibitory potential.

- PLK1 Inhibition : It also inhibited PLK1 with an IC50 of 0.02 µM, comparable to known inhibitors like volasertib.

Case Studies

A notable case study involved the administration of this compound in animal models. At lower doses, it exhibited therapeutic effects with minimal toxicity, while higher doses led to adverse effects such as organ damage. This highlights the importance of dosage optimization in therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to cross cellular membranes effectively. Studies indicate that its distribution within tissues is influenced by specific transporters, which could be targeted for enhanced delivery in clinical settings.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents

4-Bromo-6-(1-phenylethyl)pyrimidine is being investigated for its potential as a therapeutic agent against viral infections and cancer. Pyrimidine derivatives are known to exhibit antiviral properties, making them suitable candidates for drug development targeting viral replication mechanisms. Additionally, studies have shown that certain pyrimidine derivatives can inhibit tumor growth by interfering with critical cellular pathways involved in cancer progression .

Enzyme Inhibition

The compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine metabolism. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors. This mechanism highlights the compound's potential in cancer therapy, where targeting metabolic pathways can be an effective strategy.

Biochemical Research

Cell Signaling Modulation

Research indicates that this compound can modulate cell signaling pathways by interacting with cyclin-dependent kinases (CDKs). CDKs play a vital role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, providing a mechanism for controlling abnormal cell proliferation.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of halogenated pyrimidines, including 4-bromo derivatives. These compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibacterial agents . The compound's effectiveness often increases when combined with antimicrobial peptides, enhancing its therapeutic efficacy .

Agricultural Applications

Agrochemical Development

The compound is also being evaluated for its use in developing agrochemicals. Pyrimidine derivatives have been utilized in formulating herbicides and pesticides due to their ability to disrupt metabolic processes in target organisms . The incorporation of bromine into the pyrimidine structure may enhance the bioactivity and selectivity of these agrochemicals.

Synthetic Applications

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine substituent allows for various nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into the pyrimidine framework. This property is particularly valuable in drug discovery and materials science.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

Table 2: Antimicrobial Activity of Pyrimidine and Pyridine Derivatives

Key Observations :

- Phenylethyl-Containing Compounds: Both THTT (e.g., compound 42) and pyridine derivatives (e.g., 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-dihydropyridine) exhibit broad-spectrum antimicrobial activity. The phenylethyl group may enhance membrane penetration in microbial cells.

Physicochemical and Coordination Properties

- This property is absent in this compound but highlights the versatility of brominated pyrimidines in materials science.

- Solubility and Reactivity: The 1-phenylethyl group in this compound likely reduces water solubility compared to hydroxyl or amino-substituted analogs (e.g., 6-amino-2-imino derivatives).

Preparation Methods

Bromination of Pyrimidine Precursors

The synthesis often starts with a pyrimidine core that is selectively brominated at the 4-position. Bromination is typically achieved using reagents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to ensure regioselectivity.

Detailed Example Procedure (Adapted from Related Pyrimidine Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Bromination | Pyrimidine derivative + NBS, inert atmosphere, 0–5°C | Selective bromination at C-4 |

| 2. Grignard Preparation | Phenylethyl bromide + Mg in THF, 0–10°C | Formation of phenylethylmagnesium bromide |

| 3. Coupling Reaction | 4-bromo-pyrimidine + phenylethylmagnesium bromide in THF, 0–25°C | Nucleophilic substitution at C-6 |

| 4. Workup | Addition of ammonium chloride solution, extraction, drying | Separation of organic phase and removal of impurities |

| 5. Purification | Vacuum distillation or silica gel chromatography | Isolation of pure this compound |

This approach yields the target compound as a yellow oil or crystalline solid, depending on the purification method.

Research Findings on Reaction Yields and Conditions

- Reaction Temperature : Maintaining low temperatures (0–10°C) during Grignard addition prevents side reactions and promotes selectivity.

- Solvent Choice : Tetrahydrofuran (THF) is preferred for Grignard reagent stability and solubility.

- Purification : Vacuum distillation under reduced pressure (e.g., 0.2–5 mbar) removes residual starting materials and by-products effectively.

- Yields : Related pyrimidine derivatives synthesized by similar methods report yields ranging from 10% to 60%, depending on substituent nature and reaction optimization.

Comparative Table of Preparation Methods for Substituted Pyrimidines Including 1-Phenylethyl Derivatives

| Method | Key Reagents | Reaction Type | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Coupling | Phenylethylmagnesium bromide + 4-bromo-pyrimidine | Nucleophilic substitution | 30–60% | High regioselectivity, mild conditions | Requires inert atmosphere, moisture sensitive |

| Suzuki Coupling | 6-bromo-pyrimidine + phenylethylboronic acid, Pd catalyst | Cross-coupling | 40–55% | Broad substrate scope, mild | Requires expensive catalysts, longer reaction times |

| Direct Alkylation | Pyrimidine + phenylethyl halide + base | Nucleophilic substitution | Variable | Simple reagents | Often low selectivity, side reactions |

Notes on Optimization and Scale-Up

- Inert Atmosphere : Nitrogen or argon is used to prevent oxidation and moisture interference.

- Temperature Control : Critical during organometallic addition to avoid decomposition.

- Purification Techniques : Chromatography is often necessary for laboratory-scale synthesis; distillation preferred for scale-up.

- Safety : Handling of brominating agents and organometallic reagents requires appropriate precautions.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-Bromo-6-(1-phenylethyl)pyrimidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood or glovebox to mitigate inhalation risks .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to avoid environmental contamination .

- Contamination Control : Use filter pipette tips and dedicated labware to prevent cross-contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Bromination : Introduce bromine at the 4-position of pyrimidine via electrophilic substitution using (N-bromosuccinimide) or under controlled conditions .

- Alkylation : Attach the 1-phenylethyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) using a palladium catalyst .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., bromine deshields adjacent carbons) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, observing the isotopic pattern characteristic of bromine () .

- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-Br ~1.9 Å, pyrimidine ring planarity) using single-crystal diffraction (e.g., ).

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory spectroscopic data when characterizing this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine ).

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311++G**) to simulate NMR/IR spectra and compare with experimental results .

- Dynamic Effects : Assess temperature-dependent NMR to identify conformational flexibility or rotameric states affecting peak splitting .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electrophilic sites (e.g., C4-bromine as the primary reactive center) .

- Transition State Modeling : Use QM/MM methods to map activation barriers for pathways, optimizing leaving-group interactions .

- Solvent Effects : Simulate solvation models (e.g., PCM) to evaluate polarity impacts on reaction kinetics .

Q. What experimental approaches are recommended to investigate the electronic effects of the bromine substituent on the pyrimidine ring?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption shifts to assess bromine’s electron-withdrawing effects on transitions .

- Cyclic Voltammetry : Determine redox potentials to quantify bromine’s influence on the ring’s electron density .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Br 3d binding energy to correlate with electronic environment changes .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Validation : Compare unit cell parameters (e.g., , ) with literature values for consistency.

- Refinement Checks : Re-examine thermal displacement parameters () to rule out disorder or twinning .

- Alternative Space Groups : Test lower-symmetry space groups if -factors remain elevated () .

Q. What methodologies optimize yield in multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., bromination completion).

- Catalyst Screening : Test Pd/Pd systems (e.g., vs. ) for coupling efficiency .

- Temperature Gradients : Optimize reaction temperatures (e.g., 80–110°C for cross-coupling) to balance kinetics vs. decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.